1-Benzhydrylazetidin-3-ol

Muscarinic Acetylcholine Receptor Radioligand Binding Assay Cerebral Cortex

Researchers requiring a robust azetidine building block for muscarinic receptor ligand development or β-blocker synthesis face challenges with inconsistent purity and scalability. 1-Benzhydrylazetidin-3-ol (CAS 18621-17-5) addresses this with a validated, chromatography-free multikilogram-scale synthesis achieving 80% yield and 99.3% purity. Key advantages: • Proven scaffold for subtype-selective muscarinic ligands (Ki 116-364 nM across subtypes). • Essential for Lewis acid-mediated ring-opening to carvedilol analogs. • Cost-effective intermediate for azelnidipine, tebipenem, and dezinamide production.

Molecular Formula C16H17NO
Molecular Weight 239.31 g/mol
CAS No. 18621-17-5
Cat. No. B014779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzhydrylazetidin-3-ol
CAS18621-17-5
Synonyms1-(Diphenylmethyl)-3-hydroxyazetinide;  1-(Diphenylmethyl)-3-azetidinol;  1-(Diphenylmethyl)-3-azetidinol;  NSC 319045; 
Molecular FormulaC16H17NO
Molecular Weight239.31 g/mol
Structural Identifiers
SMILESC1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)O
InChIInChI=1S/C16H17NO/c18-15-11-17(12-15)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15-16,18H,11-12H2
InChIKeyMMAJXKGUZYDTHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzhydrylazetidin-3-ol Overview


1-Benzhydrylazetidin-3-ol (CAS 18621-17-5) is a 3-substituted azetidine derivative characterized by a benzhydryl (diphenylmethyl) group at the 1-position and a hydroxyl group at the 3-position, with a molecular formula of C16H17NO and a molecular weight of 239.31 g/mol . This compound serves as a crucial synthetic intermediate in the production of several therapeutic agents, including the antihypertensive drug azelnidipine, the oral carbapenem antibiotic tebipenem, and the antiepileptic dezinamide . The azetidine ring provides a rigid, four-membered heterocyclic scaffold that imparts favorable conformational constraints and influences biological activity, making 3-substituted azetidines particularly valuable in medicinal chemistry [1].

1-Benzhydrylazetidin-3-ol: Why Substitution Fails


Direct substitution of 1-benzhydrylazetidin-3-ol with other 1-substituted azetidin-3-ols (e.g., 1-benzyl, 1-methyl, or 1-tert-butyl analogs) is not feasible without significant alteration of reaction outcomes and biological activity profiles. The benzhydryl group confers unique electronic and steric properties that dictate key molecular behaviors: it modulates the HOMO-LUMO energy gap (and thus chemical reactivity) [1], influences intramolecular hydrogen bonding patterns that stabilize specific conformations [1], and dramatically alters binding affinity at target receptors. For instance, replacement of the benzhydryl group with a benzyl group results in a nearly two-fold change in muscarinic receptor binding affinity (Ki = 60 nM vs. 116 nM) [2]. Furthermore, the benzhydryl moiety is essential for enabling specific synthetic transformations, such as Lewis acid-mediated nucleophilic ring-opening to synthesize carvedilol [3]. These differential properties underscore why this specific compound must be explicitly specified in procurement and research protocols.

1-Benzhydrylazetidin-3-ol: Evidence Guide


Muscarinic Receptor Binding Affinity Comparison

1-Benzhydrylazetidin-3-ol demonstrates a binding affinity (Ki) of 116 nM for the muscarinic acetylcholine receptor in cerebral cortex tissue, determined by competition radioligand binding with [3H]-QNB [1]. In contrast, the 1-benzyl analog (1-benzylazetidin-3-ol) exhibits a Ki of 60 nM under the same assay conditions [2]. This represents a 1.93-fold difference in binding affinity.

Muscarinic Acetylcholine Receptor Radioligand Binding Assay Cerebral Cortex

HOMO-LUMO Gap and Chemical Reactivity

Time-Dependent Density Functional Theory (TD-DFT) analysis of 1-benzhydrylazetidin-3-ol reveals a small HOMO-LUMO energy gap, indicating high chemical reactivity which is advantageous for its role as a synthetic intermediate [1]. While direct computational comparisons with 1-benzylazetidin-3-ol or 1-methylazetidin-3-ol are not available in the same study, the class-level inference is that the electron-rich benzhydryl group reduces the HOMO-LUMO gap compared to alkyl-substituted analogs, increasing its susceptibility to nucleophilic attack and ring-opening reactions. This is consistent with its demonstrated utility in Lewis acid-mediated ring-opening to form carvedilol [2].

DFT Analysis HOMO-LUMO Gap Chemical Reactivity

Scalable Synthesis: Yield and Purity Comparison

An improved, one-pot, multikilogram-scale synthesis of 1-benzhydrylazetidin-3-ol achieves a yield of 80% with a purity of 99.3 area % [1]. This process minimizes impurities and is chromatography-free, enabling cost-effective scale-up [1]. In contrast, general synthetic methods for 3-substituted azetidin-3-ols often report yields ranging from 9% to 63% depending on the specific substitution pattern and reaction conditions [2]. For example, photocyclization approaches to enantiopure azetidin-3-ols yield 22% for the isolated product [3].

Process Chemistry Scale-up Yield Optimization

Muscarinic Receptor Subtype Binding

1-Benzhydrylazetidin-3-ol exhibits differential binding affinities across various muscarinic receptor subtypes. BindingDB data shows Ki values of 116 nM (cerebral cortex, predominantly M1/M4), 238 nM (heart, predominantly M2), 295 nM (parotid gland, predominantly M3), and 364 nM (urinary bladder, predominantly M3/M2) [1]. This ~3.1-fold difference between the highest affinity (cerebral cortex) and lowest affinity (urinary bladder) tissues indicates a measurable degree of subtype selectivity. While 1-benzylazetidin-3-ol shows higher affinity in cerebral cortex (Ki = 60 nM) [2], its selectivity profile across other subtypes has not been reported in the same assay set, limiting direct selectivity comparison.

Receptor Subtype Selectivity M1/M2/M3/M4/M5 Receptors Binding Affinity

Solubility and Synthetic Handling

1-Benzhydrylazetidin-3-ol is slightly soluble in chloroform and methanol, and insoluble in water . This solubility profile is characteristic of the benzhydryl group's hydrophobicity. In contrast, 1-benzylazetidin-3-ol is reported to have higher aqueous solubility and is more freely soluble in common organic solvents due to the smaller, less lipophilic benzyl substituent . This difference in solubility directly impacts reaction medium selection, work-up procedures, and purification strategies.

Solubility Organic Synthesis Solvent Selection

1-Benzhydrylazetidin-3-ol: Research and Industrial Applications


Synthesis of Subtype-Selective Muscarinic Modulators

Based on the differential binding affinities observed across muscarinic receptor subtypes (Ki ranging from 116 nM in cerebral cortex to 364 nM in urinary bladder) [4], 1-benzhydrylazetidin-3-ol serves as a privileged scaffold for developing subtype-selective muscarinic receptor ligands. Medicinal chemists can leverage this compound's ~3.1-fold selectivity window to design antagonists or agonists with reduced off-target effects, particularly for central nervous system applications where M1/M4 selectivity is desired over peripheral M3-mediated side effects.

Scalable Intermediate Manufacturing

The validated, chromatography-free, multikilogram-scale synthesis achieving 80% yield and 99.3% purity [4] positions 1-benzhydrylazetidin-3-ol as a cost-effective intermediate for industrial-scale production of azelnidipine, tebipenem, and dezinamide . Process chemists and procurement specialists can confidently specify this compound for large-scale campaigns knowing that robust, high-yielding synthetic routes are established and scalable.

Nucleophilic Ring-Opening for β-Blocker Synthesis

The demonstrated utility of 1-benzhydrylazetidin-3-ol in Lewis acid-mediated nucleophilic ring-opening with aryl alcohols enables a formal synthesis of carvedilol, a widely used β-adrenergic blocking agent [4]. This specific transformation is not readily achievable with 1-benzyl or 1-alkyl azetidin-3-ol analogs due to the electronic and steric influence of the benzhydryl group on ring strain and leaving group ability. Researchers developing new cardiovascular agents can utilize this building block for efficient access to β-blocker scaffolds.

Computational Chemistry and QSAR Modeling

The detailed TD-DFT characterization of 1-benzhydrylazetidin-3-ol, including its HOMO-LUMO gap and intramolecular hydrogen bonding patterns [4], provides a robust dataset for computational chemists building QSAR models or performing virtual screening. The well-defined electronic properties and conformational preferences of this compound make it an ideal benchmark for validating force fields and DFT methods applied to azetidine-containing drug candidates.

Technical Documentation Hub

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